2-cyclopentyl-N-methoxy-N-methylacetamide

Overview

Description

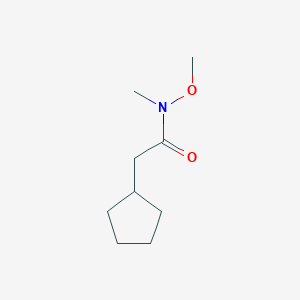

2-Cyclopentyl-N-methoxy-N-methylacetamide is a substituted acetamide characterized by a cyclopentyl group at the α-carbon position and N-methoxy-N-methyl substituents on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 2-cyclopentyl-N-methoxy-N-methylacetamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Cyclopentyl-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamides

Below is a comparative analysis of 2-cyclopentyl-N-methoxy-N-methylacetamide with structurally analogous compounds, focusing on substituent effects, applications, and physicochemical properties.

Substituent Effects on Agrochemical Activity

Key Observations :

- Chloro-substituted acetamides (e.g., alachlor) exhibit herbicidal activity due to electron-withdrawing groups enhancing electrophilic reactivity, critical for inhibiting plant fatty acid synthesis .

- The absence of a chloro group in this compound suggests divergent bioactivity, possibly favoring non-agrochemical roles (e.g., intermediates or neuroactive compounds).

Key Observations :

- N-Methoxy groups (as in methoxyacetylfentanyl) can enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs . This suggests that the N-methoxy-N-methyl groups in this compound may similarly influence pharmacokinetics.

- Sulfur-containing acetamides (e.g., ) demonstrate versatility in forming heterocycles, whereas the cyclopentyl group in the target compound may favor steric hindrance or conformational rigidity in synthesis .

Physicochemical and Toxicological Considerations

Molecular Properties

Key Observations :

- The cyclopentyl group may reduce water solubility compared to alachlor’s aryl substituents but increase it relative to fully non-polar analogs.

- Toxicological data for this compound are unavailable, unlike alachlor, which has well-documented environmental and health risks .

Biological Activity

2-Cyclopentyl-N-methoxy-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 183.23 g/mol

- CAS Number : 67442-07-3

The compound features a cyclopentyl group, a methoxy group, and a methylacetamide moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The compound may exhibit inhibitory or stimulatory effects on these targets, influencing several biological pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Activity : Preliminary data indicate potential pain-relieving effects, making it a candidate for pain management therapies.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| HeLa (cervical cancer) | 25 | Significant inhibition of growth |

| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity observed |

| A549 (lung cancer) | 20 | Strong inhibition of cell viability |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Case Studies

-

Case Study on Anti-inflammatory Activity :

A study evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The results demonstrated a reduction in paw swelling and joint inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent. -

Case Study on Analgesic Effects :

In a pain model using rodents, administration of the compound resulted in a significant decrease in pain response measured by the hot plate test. This suggests that it may modulate pain pathways effectively.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | IC (µM) |

|---|---|---|

| N-Methylacetamide | Low cytotoxicity | >100 |

| Methoxy-N-methylacetamide | Moderate anti-inflammatory | 40 |

| 2-Cyclopentylacetamide | High cytotoxicity | 15 |

This comparison highlights the enhanced biological activity exhibited by this compound relative to its analogs.

Q & A

Q. What are the established synthetic methodologies for 2-cyclopentyl-N-methoxy-N-methylacetamide, and how can reaction parameters be optimized for scalability?

Basic Research Question

The synthesis typically involves acylation of cyclopentylamine derivatives with methoxyacetyl chloride. Key parameters include:

- Base selection : Sodium acetate in acetic acid ensures efficient neutralization of HCl by-products while maintaining mild conditions .

- Temperature control : Reactions conducted below 20°C minimize side reactions like over-acylation or decomposition .

- Solvent choice : Dichloromethane or acetic acid enhances reagent solubility and reaction homogeneity .

- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride maximizes yield (up to 78% reported for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl protons) and N-methoxy-N-methyl signals (δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 228.1602 for C₁₀H₁₈N₂O₂) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- Solvent stability : Solutions in anhydrous acetonitrile or DMSO remain stable for >6 months at –20°C .

Q. How can researchers investigate the reaction mechanisms involving this compound using kinetic and isotopic labeling studies?

Advanced Research Question

- Kinetic profiling : Monitor reaction progress via time-resolved ¹H NMR to identify rate-determining steps (e.g., acylation vs. cyclization) .

- Isotopic labeling : Use ¹³C-labeled methoxy groups to trace regioselectivity in nucleophilic substitutions .

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies for key steps (e.g., acyl transfer) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Question

- Standardized assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under uniform conditions (pH 7.4, 37°C) to control for experimental variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in potency .

- Structural analogs : Compare activity trends across derivatives to isolate critical functional groups (e.g., cyclopentyl vs. cyclohexyl substituents) .

Q. What methodologies are employed to identify and quantify synthetic by-products in this compound production?

Advanced Research Question

- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials or N-methylated by-products) at ppm levels .

- Gas Chromatography (GC) : Quantifies volatile side products (e.g., chloroacetone) formed during acyl chloride synthesis .

- Recrystallization optimization : Use solvent mixtures (ethanol/water) to remove polar by-products and achieve >99% purity .

Q. How can computational models predict the reactivity and interaction profiles of this compound with biological targets?

Advanced Research Question

- Molecular docking : Simulate binding modes with cytochrome P450 enzymes using AutoDock Vina to predict metabolic pathways .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs to correlate substituent effects (e.g., methoxy position) with toxicity .

- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100-ns simulations to prioritize synthesis targets .

Properties

IUPAC Name |

2-cyclopentyl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMDRKGAMJCFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1CCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.